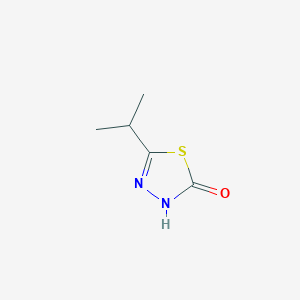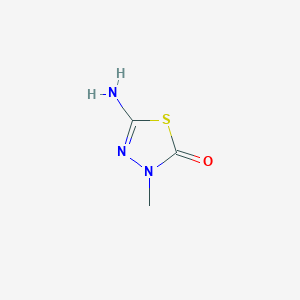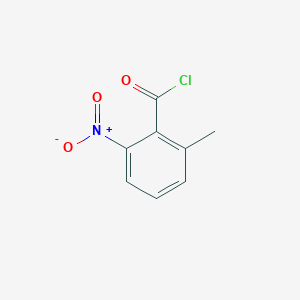![molecular formula C8H5BrO3 B1281529 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde CAS No. 72744-55-9](/img/structure/B1281529.png)
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
Descripción general
Descripción
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is a chemical compound that can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .
Synthesis Analysis
The synthesis of 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde involves the use of palladium-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is represented by the linear formula C8H5BrO3 . The InChI code for this compound is 1S/C8H5BrO3/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-3H,4H2 .Physical And Chemical Properties Analysis
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde has a molecular weight of 229.03 . It is a solid at room temperature and should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde: is a valuable intermediate in organic synthesis. Its bromo and aldehyde functional groups make it a versatile building block for constructing complex molecules. It can undergo various reactions such as Suzuki coupling, which is used to form carbon-carbon bonds, essential in creating pharmaceuticals and polymers .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize 2H-indazoles . Indazoles are a class of heterocyclic compounds that have significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The bromine atom in the compound provides a reactive site for further functionalization, allowing for the development of new drugs.
Computational Chemistry
The compound’s structure and properties can be studied using computational chemistry tools. Programs like Amber and GROMACS can simulate its behavior in different environments, providing insights into its reactivity and stability . This information is crucial for designing new compounds with desired properties.
Safety and Hazards
The safety information for 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly if contact occurs, and wearing protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
6-bromo-1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMLIBYYGBVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500985 | |
| Record name | 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde | |
CAS RN |
72744-55-9 | |
| Record name | 6-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72744-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









acetic acid](/img/structure/B1281462.png)




